(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

Glutamate transporter pharmacology EAAT subtype selectivity Stereochemical structure-activity relationship

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid (CAS 117857-95-1; MF C₆H₉NO₄; MW 159.14), also designated (2S,3S,4R)-2-(carboxycyclopropyl)glycine or L-CCG-III, is a conformationally restricted, chiral cyclopropane-containing α-amino acid analog of L-glutamate. It functions as a potent, competitive, transportable inhibitor (i.e., substrate) of Na⁺-dependent excitatory amino acid transporters (EAATs/GluTs), inhibiting high-affinity L-glutamate uptake in both neuronal and glial preparations with a Ki of approximately 1 μM.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B12398286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C(C(=O)O)N
InChIInChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1
InChIKeyGZOVEPYOCJWRFC-NUNKFHFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid (L-CCG-III): Procurement-Grade Characterization of a Stereochemically Defined Glutamate Transporter Ligand


(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid (CAS 117857-95-1; MF C₆H₉NO₄; MW 159.14), also designated (2S,3S,4R)-2-(carboxycyclopropyl)glycine or L-CCG-III, is a conformationally restricted, chiral cyclopropane-containing α-amino acid analog of L-glutamate [1]. It functions as a potent, competitive, transportable inhibitor (i.e., substrate) of Na⁺-dependent excitatory amino acid transporters (EAATs/GluTs), inhibiting high-affinity L-glutamate uptake in both neuronal and glial preparations with a Ki of approximately 1 μM [1]. Unlike its diastereomeric congeners, L-CCG-III adopts a folded glutamate backbone conformation that confers high affinity for glutamate transporters, making it an indispensable pharmacological tool for dissecting EAAT subtype function [2].

1 Stereochemical Identity: (2S,3S,4R) absolute configuration — critical for EAAT transporter recognition
2 Inhibitor Type: Competitive, transportable substrate — enables transporter cycling and anion conductance studies
3 Research Context: EAAT1/2/3 subtype pharmacology, excitotoxicity model studies, astrocyte biology

Why (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid Cannot Be Replaced by Other CCG Isomers or Generic EAAT Inhibitors


The four diastereomers of 2-(carboxycyclopropyl)glycine (CCG) exhibit radically divergent pharmacological profiles despite sharing identical molecular formulas and connectivity. L-CCG-I (2S,3S,4S) and L-CCG-II (2S,3R,4R) show no measurable inhibition of glutamate uptake at concentrations up to 10 μM, while L-CCG-IV (2S,3R,4S) is approximately 100-fold less potent than L-CCG-III in native preparations [1][2]. Beyond isomeric selectivity, the functional consequence of transporter engagement differs fundamentally between transportable substrates (L-CCG-III, D-Aspartate) and non-transportable blockers (DL-TBOA): only L-CCG-III produces neuroprotection against excitotoxic injury, whereas other substrate-type inhibitors exacerbate glutamate-mediated toxicity via heteroexchange [3]. Therefore, procurement of the correct stereoisomer with verified absolute configuration is non-negotiable for reproducible transporter pharmacology.

Diastereomer Contamination
L-CCG-I or L-CCG-II isomers exhibit no EAAT inhibition at relevant concentrations; stereochemical mismatch may yield an inactive compound.
L-CCG-IV Substitution
L-CCG-IV shows approximately 100-fold lower inhibitory activity in native preparations; concentration–response profiles may not transfer.
Functional Class Mismatch
Non-transportable blockers (e.g., DL-TBOA) lack substrate activity; the reported neuroprotection response in excitotoxicity models may not be replicated.

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Head-to-Head Potency Comparison: L-CCG-III vs. L-CCG-IV at the Cloned Human Glutamate Transporter hGluT-1 (EAAT3)

In COS-7 cells expressing the cloned human glutamate transporter hGluT-1 (EAAT3), L-CCG-III inhibited L-glutamate uptake with an IC₅₀ of 290 nM, whereas the diastereomer L-CCG-IV required a 3.8-fold higher concentration to achieve 50% inhibition (IC₅₀ = 1.1 μM). This direct comparison within the same experimental system establishes L-CCG-III as the most potent CCG isomer at this transporter subtype [1].

hGluT-1 (EAAT3) Inhibition
Head-to-head
L-CCG-III IC₅₀ = 290 nM L-CCG-IV IC₅₀ = 1.1 µM 3.8-fold higher potency
Supports subtype-selective assay design
COS-7 cells; [³H]L-glutamate uptake assay
Glutamate transporter pharmacology EAAT subtype selectivity Stereochemical structure-activity relationship

Absolute Stereochemical Requirement: L-CCG-I and L-CCG-II Are Inactive at Glutamate Uptake at Concentrations Exceeding 34× the L-CCG-III IC₅₀

In the same COS-7/hGluT-1 assay system, the (2S,3S,4S)-isomer (L-CCG-I) and (2S,3R,4R)-isomer (L-CCG-II) produced no detectable inhibition of glutamate uptake at concentrations up to 10 μM — a concentration more than 34 times the IC₅₀ of L-CCG-III (290 nM). This establishes that the (2S,3S,4R) absolute configuration is an obligatory structural determinant for transporter recognition, and that the extended conformations adopted by L-CCG-I and L-CCG-II are incompatible with the transporter binding pocket [1].

Stereochemical Requirement
Head-to-head
L-CCG-III IC₅₀ = 290 nM L-CCG-I & II: no inhibition ≤10 µM >34-fold selectivity window
Absolute configuration critical for transporter recognition
COS-7/hGluT-1 uptake assay
Stereochemical specificity Conformation-activity relationship Glutamate transporter ligand design

Comparative EAAT Subtype Affinity: L-CCG-III Exhibits 5.6-Fold (EAAT1) and 2.3-Fold (EAAT2) Higher Affinity than the Widely Used Non-Transportable Blocker DL-TBOA

In a side-by-side comparison using COS-1 cells expressing human EAAT1 and EAAT2, L-CCG-III displayed inhibition constants (Ki) of 7.5 ± 3.8 μM at EAAT1 and 2.5 ± 0.4 μM at EAAT2. The non-transportable blocker DL-TBOA, a frequently used comparator tool, yielded Ki values of 42 ± 19 μM (EAAT1) and 5.7 ± 1.1 μM (EAAT2) [1]. L-CCG-III thus provides 5.6-fold greater affinity at EAAT1 and 2.3-fold greater affinity at EAAT2, while additionally retaining substrate activity — a mechanistic distinction critical for experimental interpretation.

EAAT Subtype Affinity
Head-to-head
L-CCG-III EAAT1 Ki 7.5 µM, EAAT2 Ki 2.5 µM DL-TBOA EAAT1 Ki 42 µM, EAAT2 Ki 5.7 µM 5.6× (EAAT1), 2.3× (EAAT2) higher affinity
Reported higher affinity supports transporter occupancy studies
COS-1 cells; [¹⁴C]L-glutamate uptake
EAAT inhibitor pharmacology Transporter binding affinity Competitive inhibition kinetics

Functional Divergence in Excitotoxicity Models: L-CCG-III Is Neuroprotective Whereas Other EAAT Substrates Exacerbate Glutamate-Mediated Neuronal Injury

In organotypic hippocampal cultures treated with 300 μM added L-glutamate for 7 days, the transportable EAAT substrate L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-2,4-PDC), along with (2S,4R)-4-methyl-glutamate and (±)-threo-3-methylglutamate, produced significant increases in extracellular glutamate and correlated cellular injury measured by lactate dehydrogenase (LDH) release. In stark contrast, L-CCG-III exerted a neuroprotective effect under identical conditions: elevations in extracellular glutamate were not toxic in the presence of L-CCG-III [1]. Even the non-transportable blocker DL-TBOA failed to provide this protective effect, instead exacerbating injury. This functional divergence is attributed to differences in heteroexchange kinetics and intracellular glutamate mobilization.

Excitotoxicity Model Outcome
Class-level
L-CCG-III produced neuroprotection; other substrates and DL-TBOA exacerbated LDH release
Reported neuroprotection assay response; substrate-type functional divergence
Organotypic hippocampal cultures; 300 µM L-glutamate, 7-day
Excitotoxicity Neuroprotection Glutamate transporter substrate vs. blocker Organotypic hippocampal culture

Potency in Native Glial and Neuronal Preparations: L-CCG-III Is Approximately 100-Fold More Potent than L-CCG-IV in Inhibiting Glutamate Uptake in Glial Plasmalemmal Vesicles and Synaptosomes

In native rat brain preparations, L-CCG-III inhibited Na⁺-dependent high-affinity L-glutamate uptake in glial plasmalemmal vesicles (GPV) and synaptosomes in a dose-dependent manner at micromolar concentrations, with a competitive inhibition constant (Ki) of approximately 1 μM [1]. Under identical assay conditions, L-CCG-IV also inhibited uptake but was approximately 100 times less active than L-CCG-III. L-CCG-I and L-CCG-II showed no measurable inhibitory activity. The potency of L-CCG-III in GPV was comparable to that of L-threo-β-hydroxyaspartate, a benchmark uptake inhibitor, and substantially greater than L-aspartate-β-hydroxamate [1]. L-CCG-III also effectively inhibited glutamate uptake by cultured hippocampal astrocytes.

Native Transporter Inhibition
Head-to-head
L-CCG-III Ki ≈ 1 µM (competitive) L-CCG-IV ~100-fold less active; L-CCG-I/II inactive ~100-fold difference; comparable to L-threo-β-hydroxyaspartate
Reported native preparation potency context
Glial plasmalemmal vesicles and synaptosomes
Native glutamate uptake assay Glial plasmalemmal vesicles Synaptosomal uptake Conformationally restricted glutamate analog

High-Impact Application Scenarios for (1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid (L-CCG-III) Based on Quantitative Differentiation Evidence


EAAT Subtype Pharmacological Profiling and Transporter Kinetics Studies

L-CCG-III is the preferred tool for EAAT subtype characterization studies requiring a high-affinity, competitive transportable inhibitor with defined Ki values at EAAT1 (7.5 μM) and EAAT2 (2.5 μM). Its 5.6-fold affinity advantage over DL-TBOA at EAAT1 enables more complete transporter saturation in dose-response experiments, while its substrate activity permits investigation of transporter cycling, stoichiometry, and anion conductance coupling — properties inaccessible to non-transportable blockers [1]. The 3.8-fold selectivity over L-CCG-IV at EAAT3 (hGluT-1) further supports its use in EAAT3-specific pharmacological dissection [2].

Excitotoxicity and Neuroprotection Mechanistic Studies

L-CCG-III is uniquely suited for studies investigating the relationship between glutamate transporter function and neuronal survival. Unlike other transportable substrates (L-trans-2,4-PDC, 4-methyl-glutamate) that exacerbate excitotoxic injury, L-CCG-III provides neuroprotection in the presence of elevated extracellular glutamate in organotypic hippocampal cultures [3]. This functional divergence makes L-CCG-III an essential control compound for distinguishing between transporter-mediated neuroprotection and heteroexchange-driven excitotoxicity, and for validating therapeutic strategies targeting glutamate transporter upregulation.

Astrocyte Morphology and EAAT2 Cell Surface Expression Studies

In primary murine astrocyte cultures, L-CCG-III (0.5 mM) produces time-dependent (24–72 h) reductions in [³H]D-aspartate uptake (30–70%), induces a characteristic stellate morphological transition, increases GFAP immunoreactivity, and selectively upregulates EAAT2 cell surface expression without affecting EAAT1 [4]. Its classification as a transportable inhibitor allows direct comparison with non-transportable blockers such as DL-TBOA to dissect whether these long-term adaptive responses are triggered by transporter occupancy alone or require substrate translocation. This application scenario is directly supported by the quantitative differentiation data in Section 3, Evidence Items 3 and 4.

Conformational Analysis of Glutamate Transporter and Receptor Ligand Recognition

The absolute stereochemical dependence of L-CCG-III activity — with L-CCG-I and L-CCG-II showing zero uptake inhibition at concentrations 34-fold above the L-CCG-III IC₅₀ — provides a powerful experimental system for probing the conformational requirements of glutamate transporter binding pockets [2]. The folded glutamate backbone conformation uniquely adopted by L-CCG-III and L-CCG-IV serves as a molecular ruler for defining the spatial constraints of the transporter substrate-binding site. This is further reinforced by the ~100-fold potency difference between L-CCG-III and L-CCG-IV in native preparations [5], highlighting how subtle stereochemical variations translate into dramatic functional consequences that can inform computational modeling and ligand design.

Application
Selection Property
Validation Focus
EAAT subtype pharmacological profiling
Competitive transportable inhibitor with reported EAAT affinity
Transporter saturation and kinetic parameter validation
Excitotoxicity model mechanistic studies
Transportable substrate with reported neuroprotection endpoint
Heteroexchange-driven toxicity differentiation and neuronal viability assays
Astrocyte biology and transporter regulation
Transportable inhibitor inducing reported stellation and EAAT2 upregulation
EAAT2 cell surface expression and morphological change validation
Transporter binding pocket conformational analysis
Absolute stereochemical dependence of transporter recognition
Binding site spatial constraints via stereochemical series comparison
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